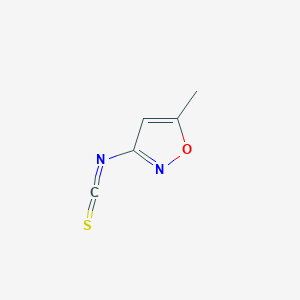
4-Nitrophthalide
Overview
Description
4-Nitrophthalide is a chemical compound with the molecular formula C8H5NO4 . It is a yellow powder and is used as an intermediate in organic synthesis and fluorescent dyes .
Synthesis Analysis
4-Nitrophthalide can be synthesized by hydrolysis of 4-nitrophthalimide and then dehydration . The 4-nitrophthalimide is added to a sodium hydroxide solution, heated, and boiled for 15 minutes .Molecular Structure Analysis
The molecular structure of 4-Nitrophthalide consists of 8 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 179.130 Da .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis
4-Nitrophthalide is a yellow powder . It reacts exothermically with water . The reactions are usually slow but might become violent if local heating accelerates their rate .Scientific Research Applications
Electrochemical Detection and Photodegradation
- Application: Microwave-assisted synthesis of Ag2O-ZnO composite nanocones for electrochemical detection and photodegradation of 4-Nitrophenol (4-NP) from aqueous solutions. The sensor demonstrated a wide detection range and a low limit of detection, showing potential for industrial applications where detection and removal of 4-NP is crucial (Chakraborty et al., 2021).
Textile Industry and Catalytic Applications
- Application: Novel phthalonitrile derivatives, starting from 4-nitrophthalonitrile, were used to create water-soluble metallophthalocyanines. These compounds were then supported on cationic cotton fabrics, demonstrating potential uses in the textile industry and for optical and catalytic applications (Yıldırım et al., 2012).
Herbicidal Activity
- Application: The first application of 4-nitrophthalimide as a nitrogen nucleophile for enantioselective aza-Michael addition to nitroalkenes was developed. Some reaction products showed moderate or good herbicidal activity against crops like cole and barnyard grass (Ma et al., 2013).
Sensing Nitrobenzene
- Application: Development of coordination polymers based on 4-(4-carboxyphenoxy)phthalate for sensing nitrobenzene. These polymers were effective as fluorescence probes for detecting nitrobenzene at ppm concentrations (Wang et al., 2015).
Ultrasensitive Determination of 4-Nitrophenol
- Application: Development of a voltammetric sensor for the direct and sensitive detection of 4-nitrophenol (4-NP) at nanomolar levels using graphene and acetylene black paste hybridized electrode. This sensor exhibited promising potential for practical applications (He et al., 2019).
Photocatalytic Activity
- Application: Investigation of photocatalytic activity using palladium and platinum octasubstituted phthalocyanines for the oxidation of 4-nitrophenol in organic solutions. This research explored the effectiveness of these complexes as photosensitizers in photocatalytic degradation processes (Ogunbayo et al., 2011).
Safety And Hazards
Future Directions
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway . Future research may focus on the development of more efficient catalysts for this reaction .
properties
IUPAC Name |
4-nitro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8-5-2-1-3-7(9(11)12)6(5)4-13-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPUVQUUAYGRHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361021 | |
| Record name | 4-NITROPHTHALIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophthalide | |
CAS RN |
65399-18-0 | |
| Record name | 4-Nitrophthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65399-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-NITROPHTHALIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin-3(2h)-one](/img/structure/B1586412.png)









